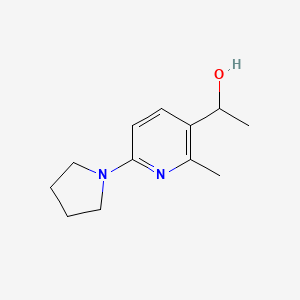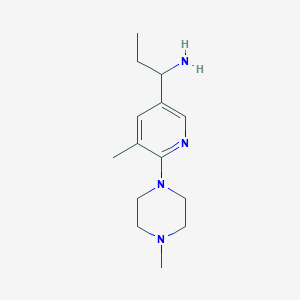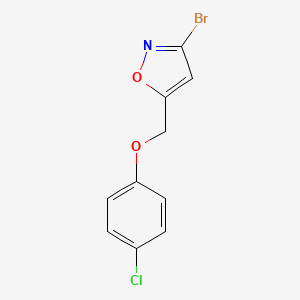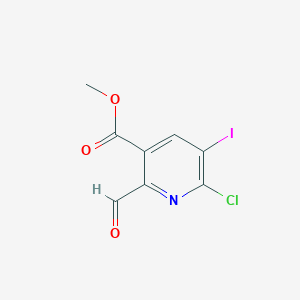
2-(Methylsulfonyl)-5-nitropyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfonyl)-5-nitropyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methylsulfonyl group and a nitro group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-5-nitropyridin-4-amine typically involves the nitration of 2-(Methylsulfonyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfonyl)-5-nitropyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids and palladium catalysts.
Major Products Formed
Reduction: 2-(Methylsulfonyl)-5-aminopyridin-4-amine.
Substitution: Various substituted pyridine derivatives.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
2-(Methylsulfonyl)-5-nitropyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfonyl)-5-nitropyridin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylsulfonyl)pyridine: Lacks the nitro group and has different reactivity and applications.
5-Nitropyridin-4-amine: Lacks the methylsulfonyl group and has different chemical properties.
2-(Methylsulfonyl)-5-aminopyridin-4-amine: The reduced form of 2-(Methylsulfonyl)-5-nitropyridin-4-amine.
Uniqueness
This compound is unique due to the presence of both the methylsulfonyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C6H7N3O4S |
|---|---|
Poids moléculaire |
217.21 g/mol |
Nom IUPAC |
2-methylsulfonyl-5-nitropyridin-4-amine |
InChI |
InChI=1S/C6H7N3O4S/c1-14(12,13)6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3,(H2,7,8) |
Clé InChI |
QXDKXLGZTYCYHY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC=C(C(=C1)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


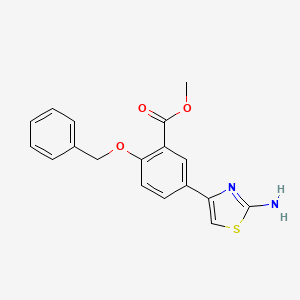
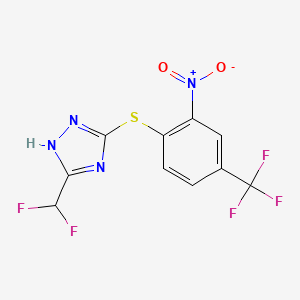
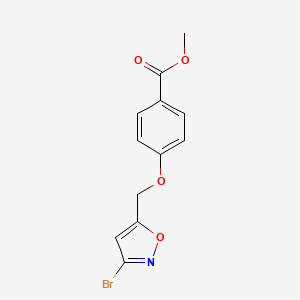
![5-(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791549.png)



![2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11791564.png)
![1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11791566.png)
